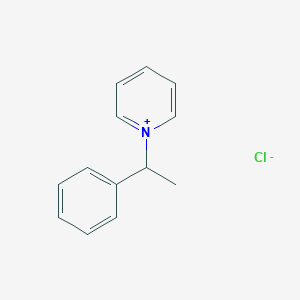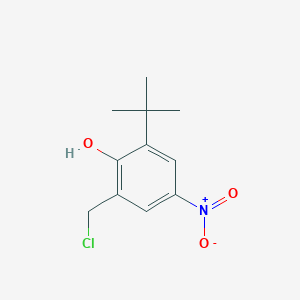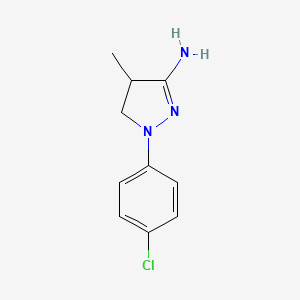
1-(1-Phenylethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound features a pyridinium ion with a phenylethyl substituent, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylethyl)pyridin-1-ium chloride typically involves the reaction of pyridine with 1-phenylethyl chloride under acidic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the phenylethyl chloride, forming the pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like acetonitrile or dichloromethane to facilitate the reaction and subsequent purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Phenylethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to the pyridine derivative.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces the corresponding pyridine derivative .
Applications De Recherche Scientifique
1-(1-Phenylethyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-Phenylethyl)pyridin-1-ium chloride involves its interaction with various molecular targets. The pyridinium ion can participate in electrostatic interactions and hydrogen bonding with biological molecules, influencing their activity. The phenylethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Similar Compounds:
N-Methylpyridinium chloride: Similar in structure but with a methyl group instead of a phenylethyl group.
N-Benzylpyridinium chloride: Features a benzyl group, offering different reactivity and applications.
N-Phenylpyridinium chloride: Contains a phenyl group, providing unique properties compared to the phenylethyl derivative.
Uniqueness: this compound stands out due to its specific substituent, which imparts unique reactivity and interaction profiles. Its phenylethyl group enhances its utility in various applications, making it a versatile compound in both research and industrial settings .
Propriétés
| 79322-40-0 | |
Formule moléculaire |
C13H14ClN |
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
1-(1-phenylethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12H,1H3;1H/q+1;/p-1 |
Clé InChI |
ZJXRZWKEDZKTJC-UHFFFAOYSA-M |
SMILES canonique |
CC(C1=CC=CC=C1)[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)



![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
